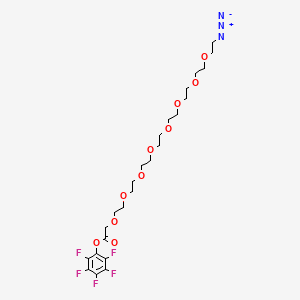

Azido-PEG8-CH2CO2-PFP

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F5N3O10/c25-19-20(26)22(28)24(23(29)21(19)27)42-18(33)17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-36-6-5-35-4-3-34-2-1-31-32-30/h1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGMBOXHJXUFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F5N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121296 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2182601-80-3 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG8-CH2CO2-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Architecture

In the intricate field of bioconjugation, the ability to selectively and efficiently link different molecular entities is paramount. Azido-PEG8-CH2CO2-PFP has emerged as a powerful tool, designed to address this need with precision. It is a monodisperse polyethylene glycol (PEG) derivative that features two distinct reactive termini: an azide (N₃) group and a pentafluorophenyl (PFP) ester.[1] This dual-functionality allows for a sequential and controlled conjugation strategy, which is crucial in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[2][3]

The strategic design of this linker offers three key advantages:

-

Orthogonal Reactivity: The azide and PFP ester groups exhibit mutually exclusive reactivity, allowing for independent conjugation steps without the need for protecting groups.[4]

-

Enhanced Hydrophilicity: The eight-unit polyethylene glycol (PEG8) spacer significantly increases the water solubility of the linker and the resulting conjugate, which is often a critical factor in biological applications.[1][5]

-

Precise Spacing: The defined length of the PEG8 chain provides optimal spatial separation between the conjugated molecules, which can minimize steric hindrance and help preserve the biological activity of the components.[6]

Deconstructing the Molecular Architecture

To fully leverage the capabilities of this compound, it is essential to understand the role of each of its components.

| Component | Chemical Formula/Structure | Function | Key Characteristics |

| Azide Group | -N₃ | Bioorthogonal handle for "click chemistry" | Highly selective and stable under most biological conditions.[7] |

| PEG8 Spacer | -(CH₂CH₂O)₈- | Hydrophilic spacer | Monodisperse, enhances solubility, reduces immunogenicity, and provides spatial separation.[6][8] |

| PFP Ester | -COOC₆F₅ | Amine-reactive group | Forms stable amide bonds with primary amines. Less susceptible to hydrolysis than NHS esters.[9][10][11] |

The PFP Ester: A Superior Choice for Amine Acylation

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily couples with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable amide bond.[9] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to spontaneous hydrolysis in aqueous media.[9][10][11] This enhanced stability translates to more efficient conjugation reactions and a wider experimental window.[11]

The PEG8 Spacer: More Than Just a Linker

The polyethylene glycol (PEG) spacer is a critical element that imparts favorable physicochemical properties to the final conjugate.[12] The PEG8 chain in this linker is monodisperse, ensuring homogeneity in the final product, which is a crucial aspect for therapeutic applications. The hydrophilic nature of PEG can improve the solubility of hydrophobic molecules and can also shield the conjugated biomolecule from proteolytic degradation and reduce its immunogenicity.[6][13]

The Azide Group: The Gateway to "Click Chemistry"

The terminal azide group is a bioorthogonal handle, meaning it is inert to the vast majority of functional groups found in biological systems.[8] This allows for a highly specific and efficient "click" reaction with a molecule containing a complementary alkyne group.[14][15] The most common azide-alkyne cycloaddition reactions are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and rapid reaction that forms a stable 1,4-disubstituted triazole linkage.[14][16][17][18]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) for spontaneous reaction with the azide.[2][15] This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[8]

Experimental Protocols and Methodologies

The following protocols are provided as a guide. Optimization for specific molecules and applications is highly recommended.

Protocol 1: Two-Step Conjugation to a Protein

This protocol describes the initial labeling of a protein with this compound via its PFP ester, followed by a subsequent click chemistry reaction.

Step 1: Amine Conjugation with PFP Ester

-

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

-

-

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[11]

-

Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[19]

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes.

-

Purify the azide-modified protein using a desalting column or dialysis to remove excess linker and byproducts.[19]

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials:

-

Azide-modified protein

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA ligand (optional, for aqueous systems)[16]

-

-

Procedure:

-

To the azide-modified protein, add a 2- to 10-fold molar excess of the alkyne-functionalized molecule.

-

If using THPTA, pre-mix CuSO₄ and THPTA in a 1:2 molar ratio.[16]

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature.

-

Purify the final conjugate by size-exclusion chromatography (SEC) or other appropriate methods.

-

Characterization of the Conjugate

The successful synthesis of the bioconjugate should be confirmed using a combination of analytical techniques:

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after each conjugation step.[4]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To accurately determine the molecular weight and the degree of labeling (DOL).[4][20]

-

HPLC (SEC or RP-HPLC): To assess the purity of the conjugate and separate it from unreacted components.[4]

-

Functional Assays: To confirm that the biological activity of the protein has been retained after conjugation.[4]

Visualization of Key Processes

To further elucidate the principles and workflows described, the following diagrams illustrate the key chemical transformations and a typical experimental workflow.

Caption: PFP Ester-Amine Reaction Mechanism.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Typical Experimental Workflow for Two-Step Bioconjugation.

Conclusion and Future Perspectives

This compound stands out as a highly versatile and efficient heterobifunctional linker for advanced bioconjugation. Its unique combination of an amine-reactive PFP ester, a bioorthogonal azide handle, and a hydrophilic PEG spacer provides researchers with a robust tool for constructing well-defined and complex biomolecular architectures. The superior stability of the PFP ester compared to NHS esters and the high specificity of click chemistry reactions offer a high degree of control over the conjugation process. As the demand for sophisticated bioconjugates in therapeutics and diagnostics continues to grow, the strategic application of linkers like this compound will undoubtedly play a pivotal role in driving innovation and success in the field.

References

- Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

- Click chemistry. Wikipedia. [Link]

- Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

- This compound. shinetechbio.com. [Link]

- Pentafluorophenyl esters. Wikipedia. [Link]

- Azido-PEG8-PFP ester. PubChem. [Link]

- Organic & Biomolecular Chemistry. RSC Publishing. [Link]

- Azido PEG. Precise PEG. [Link]

- Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels.

- Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [Link]

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]

- Synthesis of heterobifunctional polyethylene glycols with azide functionality suitable for “click” chemistry.

- Azido-PEG8-CH2CO2-NHS (C007B-320394). Cenmed. [Link]

Sources

- 1. This compound, 2182601-80-3 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azido-PEG8-CH2COO-PFP | TargetMol [targetmol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Azido-PEG8-CH2CO2-PFP_2182601-80-3_新研博美 [xinyanbm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. Azido-PEG8-PFP ester, 2055014-62-3 | BroadPharm [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. broadpharm.com [broadpharm.com]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. Click Chemistry [organic-chemistry.org]

- 19. broadpharm.com [broadpharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Molecular Architecture and Functional Analysis

An In-Depth Technical Guide to Azido-PEG8-CH2CO2-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of this compound, a sophisticated heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document delves into the linker's molecular architecture, its dual-mode reactivity, and its strategic applications in creating precisely engineered bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This compound is a molecule engineered for controlled, sequential bioconjugation. Its structure is not merely a scaffold but a carefully designed tool where each component serves a distinct and critical purpose. The molecule's power lies in its heterobifunctional nature, possessing two different reactive groups that allow for orthogonal ligation strategies—minimizing the formation of unwanted homodimers and other byproducts common with less advanced linkers[1][2].

The chemical formula is C₂₄H₃₄F₅N₃O₁₀ with a molecular weight of approximately 619.5 g/mol [3]. It is soluble in organic solvents like DMSO, DMF, and DCM[3].

Deconstruction of the Core Components

The efficacy of this compound stems from the synergistic function of its three main components: an amine-reactive pentafluorophenyl (PFP) ester, a bioorthogonal azide group, and a hydrophilic polyethylene glycol (PEG) spacer.

| Component | Chemical Moiety | Core Function & Mechanism | Strategic Advantage in Bioconjugation |

| Amine-Reactive Terminus | Pentafluorophenyl (PFP) Ester | Reacts with primary and secondary amines (e.g., lysine residues on proteins) via nucleophilic acyl substitution to form a stable amide bond[4][5]. | Superior Hydrolytic Stability : PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous buffers compared to traditional N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiency and reproducibility[4][5][6]. High Reactivity : The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, resulting in rapid reaction kinetics[7][8]. |

| Bioorthogonal Terminus | Azide (-N₃) | Participates in "Click Chemistry" reactions, most commonly with alkyne-containing molecules, to form a highly stable triazole ring[9]. | High Specificity : Azides are exceptionally stable and inert to the vast majority of functional groups found in biological systems, ensuring the reaction occurs only with its intended alkyne partner[10]. This bioorthogonality is the cornerstone of its utility in complex biological milieu[11]. |

| Spacer Arm | 8-Unit Polyethylene Glycol (PEG8) | A discrete-length, hydrophilic spacer that physically separates the two conjugated molecules. | Enhanced Solubility & Pharmacokinetics : The PEG chain increases the water solubility of the entire conjugate, which is crucial when working with hydrophobic payloads[12][13]. It can also improve the pharmacokinetic profile by increasing hydrodynamic volume, extending circulation half-life, and shielding the conjugate from the immune system[14][15][16]. Monodispersity : Unlike traditional polydisperse PEGs, this discrete PEG8 linker ensures the production of a single, well-defined molecular entity, simplifying downstream analysis and ensuring batch-to-batch consistency[17]. |

Part 2: The Dual-Reactivity Workflow: A Strategy for Precision

The defining feature of a heterobifunctional linker is the ability to execute a controlled, two-step conjugation. This sequential approach is fundamental to building complex molecular architectures like ADCs, where an antibody must be linked to a cytotoxic drug without creating antibody-antibody or drug-drug dimers.

The general workflow involves:

-

Activation & First Conjugation : The more labile or broadly reactive group (in this case, the PFP ester) is reacted first with the first biomolecule (e.g., an antibody).

-

Purification : The resulting intermediate (e.g., Azide-PEG8-Antibody) is purified to remove any unreacted linker. This is a critical validation step to ensure the final product's homogeneity.

-

Second Conjugation : The second, highly specific bioorthogonal group (the azide) is then reacted with the second molecule (e.g., an alkyne-modified drug) in a "click" reaction.

This logical progression guarantees that the final conjugate has the intended 1:1 stoichiometry and structure.

Caption: Sequential bioconjugation workflow using this compound.

Mechanism 1: Amine Acylation via PFP Ester

The reaction is initiated by the nucleophilic attack of a primary amine from a biomolecule on the electrophilic carbonyl carbon of the PFP ester. The pentafluorophenolate anion is an excellent leaving group, facilitating the rapid and efficient formation of a stable amide bond under mild pH conditions (typically pH 7.2-8.0)[18][19]. The superior stability of the PFP ester to hydrolysis compared to NHS esters means that the reaction can be performed efficiently in aqueous buffers with less risk of reagent inactivation[5].

Mechanism 2: Azide-Alkyne Click Chemistry

Once the azide functionality is attached to the first biomolecule, it is ready for the "click" reaction. This is not a single reaction but a class of reactions known for their reliability and specificity[20].

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common click reaction. An azide and a terminal alkyne react in the presence of a Cu(I) catalyst to form a 1,4-disubstituted triazole[21][22]. The reaction is extremely high-yielding and is insensitive to aqueous conditions and a wide pH range, making it ideal for bioconjugation[21].

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC is the preferred method. It involves the reaction of an azide with a strained cyclooctyne (like DBCO or BCN) without the need for a metal catalyst[9][20]. The reaction is driven by the release of ring strain in the cyclooctyne[20].

Caption: The two primary pathways of azide-alkyne "click" chemistry.

Part 3: Field-Proven Applications

The unique architecture of this compound makes it an invaluable tool in the development of next-generation therapeutics and research reagents.

-

Antibody-Drug Conjugates (ADCs) : Traditional ADCs were created by reacting linkers with native lysines or cysteines, resulting in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR)[23]. This heterogeneity can lead to suboptimal efficacy and increased toxicity[23]. This compound is central to creating homogeneous, site-specific ADCs. An antibody can be engineered to contain a specific reactive handle (e.g., a non-natural amino acid with an amine group) to which the PFP ester attaches. The azide end can then be clicked to an alkyne-modified cytotoxic payload, yielding a precisely defined ADC with a uniform DAR[][25][26]. The PEG linker further helps to solubilize potentially hydrophobic drug payloads[12][27].

-

PROTACs and Molecular Glues : PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation[28]. The linker connecting the target-binding ligand and the E3-binding ligand is critical for the ternary complex formation. This compound serves as an effective PEG-based PROTAC linker, providing the necessary length, flexibility, and solubility to facilitate this interaction[28][29].

-

Nanoparticle and Surface Functionalization : The linker can be used to covalently attach proteins, peptides, or other biomolecules to nanoparticles or solid surfaces. For instance, the PFP ester can react with an amine-functionalized surface, presenting the azide group for the subsequent "clicking" of a targeting ligand or imaging agent, a key step in creating targeted drug delivery systems and diagnostic tools[7][30][31].

Part 4: Experimental Protocol: Two-Step Labeling of an Antibody

This protocol describes a general, self-validating method for labeling an antibody with an alkyne-functionalized payload using this compound.

Principle: An antibody's surface-accessible lysine residues are first reacted with the PFP ester of the linker. After purification, the now azide-functionalized antibody is conjugated to an alkyne-payload via CuAAC click chemistry.

Materials:

-

Antibody of interest (e.g., IgG)

-

Amine-free buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

Anhydrous, amine-free Dimethylsulfoxide (DMSO)

-

Alkyne-functionalized payload

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (Size Exclusion Chromatography)

-

CuAAC Catalyst Solution (prepared fresh): Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA).

-

Analytical equipment: UV-Vis Spectrophotometer, HPLC, Mass Spectrometer.

Methodology:

Stage 1: PFP Ester Reaction with Antibody Lysines

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete with the reaction and must be removed via dialysis or a desalting column[4][19]. Adjust protein concentration to 2-5 mg/mL.

-

Reagent Preparation: Immediately before use, weigh out this compound and dissolve it in anhydrous DMSO to a concentration of 10 mM. Causality: PFP esters are moisture-sensitive and hydrolyze over time in solution; fresh preparation is critical for maximum reactivity[4].

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal ratio must be determined empirically for each antibody.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 50 mM to react with and neutralize any remaining PFP ester. Incubate for 30 minutes.

Stage 2: Purification of Azide-Functionalized Antibody

-

Removal of Excess Linker: Purify the reaction mixture using a desalting column equilibrated with PBS. This step is essential to remove unreacted linker and quenching agent, which would interfere with the subsequent click reaction.

-

Validation: Measure the protein concentration of the purified azide-antibody using a UV-Vis spectrophotometer at 280 nm. The success of this stage can be further confirmed by mass spectrometry, which will show a mass shift corresponding to the number of linkers attached.

Stage 3: CuAAC Click Chemistry Reaction

-

Prepare Payload: Dissolve the alkyne-functionalized payload in DMSO.

-

Prepare Catalyst: Prepare the CuAAC catalyst premix by combining copper(II) sulfate, the ligand, and the reducing agent in buffer.

-

Click Reaction: To the purified azide-antibody, add a 3- to 5-fold molar excess of the alkyne-payload. Then, add the freshly prepared CuAAC catalyst solution.

-

Incubation: Incubate for 1-2 hours at room temperature, protected from light.

Stage 4: Final Purification and Analysis

-

Final Purification: Remove excess payload and catalyst components by running the reaction mixture through another desalting column or by dialysis.

-

Final Analysis: Analyze the purified, final ADC product.

-

Purity: Use size-exclusion HPLC to confirm the absence of aggregates.

-

Conjugation Confirmation: Use mass spectrometry (e.g., LC-MS) to confirm the final mass of the ADC, validating the successful conjugation of the payload.

-

Drug-to-Antibody Ratio (DAR): Can be determined via mass spectrometry or hydrophobic interaction chromatography (HIC).

-

Conclusion

This compound is more than just a linker; it is a strategic enabler of precision in bioconjugation. By providing two distinct and highly efficient reactive handles separated by a beneficial PEG spacer, it allows for the rational design and synthesis of homogeneous, well-defined bioconjugates. Its superior stability compared to NHS esters and the robust nature of click chemistry provide a reliable platform for developing next-generation ADCs, PROTACs, and other targeted therapies, significantly accelerating discovery and development in the life sciences.

References

- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.

- Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113–128.

- PharmaCompass. (2020). Click Chemistry Applied To Antibody Drug Conjugates In Clinical Development.

- Li, W., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Med-X, 1(2), 119-132.

- Dudchak, R., et al. (2024). Click chemistry in the synthesis of antibody-drug conjugates. Bioorganic Chemistry, 143, 106982.

- Dudchak, R., et al. (2023). Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate.

- AxisPharm. (2023). Application of PEG Linker.

- MolecularCloud. (2022). PEG Linkers And Their Applications In Different Fields.

- Agarwal, P., & Bertozzi, C. R. (2015). Click Chemistry Conjugations. Site-Specific Protein Bioconjugation, 1-22.

- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458.

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

- Wikipedia. (n.d.). Click chemistry.

- Birts, C. N., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6270–6334.

- Lunn, J. D., et al. (2018). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega, 3(10), 13533–13541.

- AddexBio. (n.d.). Heterobifunctional Linkers.

- Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers.

- Ten Brummelhuis, N., et al. (2020). Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry. Polymer Chemistry, 11(42), 6835-6843.

- Singh, Y., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4(7), 1413-1419.

- Britton, J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. ChemistryOpen, 10(12), 1206-1225.

- Wikipedia. (n.d.). Pentafluorophenyl esters.

- Glyco MindSynth. (n.d.). Azido-PEG8-CH2CO2-NHS.

- Hilvano, K. A. R., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.

- Hilvano, K. A. R., et al. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D.

- Glyco MindSynth. (n.d.). PEG Azide.

- XinYanBio. (n.d.). Azido-PEG8-CH2CO2-PFP_2182601-80-3.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. AddexBio Product - HETEROBIFUNCTIONAL LINKERS [addexbio.com]

- 3. This compound, 2182601-80-3 | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Azide | BroadPharm [broadpharm.com]

- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. broadpharm.com [broadpharm.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Click Chemistry [organic-chemistry.org]

- 22. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 23. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 25. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Azido-PEG8-CH2COO-PFP | TargetMol [targetmol.com]

- 30. creativepegworks.com [creativepegworks.com]

- 31. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

An In-Depth Technical Guide to Azido-PEG8-CH2CO2-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

CAS Number: 2182601-80-3

Authored by: A Senior Application Scientist

Introduction: Bridging Molecules with Precision and Efficiency

In the sophisticated landscape of drug development, diagnostics, and proteomics, the ability to covalently link different molecular entities with precision is paramount. Heterobifunctional linkers are the unsung heroes in this field, providing the chemical bridges to construct complex and functional biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[1][2][3] Among these crucial tools, Azido-PEG8-CH2CO2-PFP has emerged as a particularly versatile and efficient linker, offering a strategic combination of bioorthogonal reactivity and amine-reactive coupling.

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its core chemical functionalities, provide detailed, field-proven protocols for its application, and offer insights into the optimization and troubleshooting of conjugation workflows. Our focus is on not just the "how" but the "why," empowering you to leverage the full potential of this powerful linker in your research.

This compound is a monodisperse polyethylene glycol (PEG) derivative featuring two distinct reactive termini: an azide (N3) group and a pentafluorophenyl (PFP) ester.[4][5] This dual functionality allows for a controlled, sequential conjugation strategy. The PFP ester provides a highly efficient handle for reaction with primary and secondary amines, such as those on the surface of proteins (e.g., lysine residues), while the azide group serves as a bioorthogonal moiety for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8] The eight-unit PEG spacer is a critical component, imparting enhanced aqueous solubility, reducing immunogenicity, and providing spatial separation between the conjugated molecules to minimize steric hindrance.[9][10]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 2182601-80-3 | [4] |

| Molecular Formula | C24H34F5N3O10 | [4] |

| Molecular Weight | 619.5 g/mol | [4] |

| Appearance | White to off-white solid or oil | - |

| Purity | Typically ≥95% | [10] |

| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | [4][7] |

| Storage Conditions | Store at -20°C, desiccated. | [4][11] |

Handling and Storage Recommendations:

-

Moisture Sensitivity: PFP esters are susceptible to hydrolysis.[12] It is crucial to store the reagent under desiccated conditions and to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[13]

-

Solution Preparation: Prepare solutions of this compound in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[12][14] Do not prepare and store stock solutions in aqueous buffers, as the PFP ester will readily hydrolyze.[12]

The Chemistry of Conjugation: A Dual-Action Mechanism

The utility of this compound lies in its two orthogonal reactive groups, which can be addressed in a stepwise manner. This allows for the precise and controlled assembly of bioconjugates.

Part 1: Amine Acylation via the PFP Ester

The first step in a typical workflow involves the reaction of the PFP ester with a primary or secondary amine on the target biomolecule. PFP esters are highly reactive acylating agents, often preferred over N-hydroxysuccinimide (NHS) esters due to their increased resistance to hydrolysis in aqueous media and faster reaction kinetics.[14][15]

The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the PFP ester. This forms a stable amide bond and releases pentafluorophenol as a byproduct. The optimal pH for this reaction is typically between 7.2 and 8.5, where the amine is sufficiently deprotonated and nucleophilic.[14][16]

Caption: Mechanism of PFP ester reaction with a primary amine.

Part 2: Bioorthogonal Ligation via the Azide Group

Once the biomolecule is functionalized with the azide-PEG linker, the terminal azide group is available for a highly specific "click" reaction with an alkyne-containing molecule. This bioorthogonal reaction proceeds with high efficiency in complex biological media without interfering with native functional groups.[17]

There are two primary methods for azide-alkyne cycloaddition:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[18][] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[18] Ligands such as THPTA can be used to stabilize the copper(I) catalyst and improve reaction efficiency.[20][21]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[17][][23]

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for a two-step conjugation process using this compound. These should be considered as starting points, and optimization may be necessary for specific applications.

Protocol 1: Conjugation of this compound to an Amine-Containing Protein (e.g., an Antibody)

This protocol describes the initial step of functionalizing a protein with the azide-PEG linker.

Materials:

-

Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[12]

-

This compound

-

Anhydrous DMSO or DMF[12]

-

Desalting column for buffer exchange[12]

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS, pH 7.2-7.5.[12]

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

PFP Ester Solution Preparation:

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step or for storage.[12]

-

Protocol 2: Click Chemistry Ligation of the Azide-Functionalized Protein

This protocol outlines the subsequent reaction of the azide-functionalized protein with an alkyne-modified payload.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized protein from Protocol 1

-

Alkyne-containing payload

-

Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water)[25]

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[25]

-

THPTA ligand solution (e.g., 200 mM in water)[25]

Procedure:

-

Catalyst Preparation:

-

In a separate tube, mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to pre-form the copper(I) complex.[25]

-

-

Click Reaction:

-

To the azide-functionalized protein, add the alkyne-payload (typically a 4- to 10-fold molar excess over the protein).[25]

-

Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[26]

-

Incubate at room temperature for 30-60 minutes, protected from light.[26]

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove the catalyst and excess reagents.

-

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

Azide-functionalized protein from Protocol 1

-

Strained alkyne (e.g., DBCO)-functionalized payload

Procedure:

-

Click Reaction:

-

To the azide-functionalized protein, add a 1.5- to 5-fold molar excess of the DBCO-functionalized payload.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically fast.

-

-

Purification:

-

If necessary, purify the final conjugate from excess DBCO-reagent by size-exclusion chromatography (SEC).

-

Workflow Visualization

The following diagram illustrates the overall workflow for creating a bioconjugate using this compound.

Caption: General workflow for bioconjugation using this compound.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in PFP Ester Reaction | - PFP ester hydrolysis due to moisture or high pH. - Competing reaction with amine-containing buffers. - Insufficient molar excess of the linker. | - Ensure the linker is stored properly and handled in a dry environment.[14] - Perform a buffer exchange to an amine-free buffer.[12] - Optimize the molar ratio of the linker to the biomolecule.[24] |

| Protein Aggregation | - Excessive labeling leading to increased hydrophobicity. - High concentration of organic solvent. | - Reduce the molar excess of the PFP ester.[14] - Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10%. |

| Low Yield in CuAAC Reaction | - Oxidation of the Cu(I) catalyst. - Insufficient reducing agent. | - Use a stabilizing ligand like THPTA.[20] - Use freshly prepared sodium ascorbate solution.[26] - Degas solutions to remove oxygen. |

| Non-Specific Binding | - Incomplete removal of unreacted linker or payload. | - Optimize purification steps (e.g., use a longer SEC column, perform additional dialysis steps). |

Conclusion: A Versatile Tool for Modern Bioconjugation

This compound stands out as a powerful and versatile heterobifunctional linker for researchers in the life sciences. Its combination of a highly reactive, yet relatively stable, PFP ester with a bioorthogonal azide handle provides a high degree of control over the bioconjugation process. The inclusion of a hydrophilic PEG8 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates.[9] By understanding the underlying chemistry and following optimized protocols, scientists can effectively leverage this linker to construct sophisticated bioconjugates for a wide range of applications, from targeted drug delivery to advanced diagnostics.

References

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

- Precise PEG. (n.d.). Protocol: Conjugation of PFP Ester-Activated Acid to a Biomolecule in Buffer. [Link]

- Korea Science. (n.d.). Role of polyethylene glycol (PEG)

- Precise PEG. (n.d.).

- Biopharma PEG. (n.d.).

- ResearchGate. (n.d.). a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). [Link]

- CoraFluor. (n.d.). Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. [Link]

- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

- PubMed Central. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)

- PubMed Central. (n.d.). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol)

- AxisPharm. (n.d.). Azide PEG, Azide linker for Click Chemistry Reactions. [Link]

- ResearchGate. (n.d.). Optimization of the click reaction conditions. [Link]

- MDPI. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

- ACS Omega. (2022).

- PubMed Central. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- ResearchGate. (n.d.). Optimization of the reaction conditions of click chemistry. [Link]

- ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]

- X-Y-Biotech. (n.d.). This compound. [Link]

- PubChem. (n.d.). Azido-PEG8-PFP ester. [Link]

- Cenmed. (n.d.). Azido-PEG8-CH2CO2-NHS (C007B-320394). [Link]

- ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)

- ACS Omega. (2026).

Sources

- 1. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 2. purepeg.com [purepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound, 2182601-80-3 | BroadPharm [broadpharm.com]

- 5. Azido-PEG8-CH2CO2-PFP_2182601-80-3_新研博美 [xinyanbm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Azido-PEG8-PFP ester, 2055014-62-3 | BroadPharm [broadpharm.com]

- 8. Azido-PEG8-CH2CO2-NHS, 2182601-81-4 | BroadPharm [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 11. Azido-PEG8-CH2COO-PFP | TargetMol [targetmol.com]

- 12. broadpharm.com [broadpharm.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. resources.tocris.com [resources.tocris.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Click Chemistry [organic-chemistry.org]

- 20. vectorlabs.com [vectorlabs.com]

- 21. broadpharm.com [broadpharm.com]

- 23. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. precisepeg.com [precisepeg.com]

- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 26. broadpharm.com [broadpharm.com]

Introduction: A Multifunctional Tool for Modern Bioconjugation

An In-Depth Technical Guide to the Properties and Applications of Azido-PEG8-CH2CO2-PFP

In the landscape of drug development and chemical biology, the precise, covalent linkage of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is of paramount importance. The properties of the linker used in this process are critical, dictating the stability, solubility, and ultimate functionality of the resulting conjugate. This compound is a heterobifunctional linker engineered to meet the demanding requirements of modern bioconjugation strategies, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylation.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a deep dive into the core properties of this compound. We will explore its chemical architecture, dissect its dual functionalities, and provide field-proven protocols for its application, purification, and characterization, grounding our discussion in the principles of scientific integrity and practical utility.

PART 1: Physicochemical and Structural Properties

This compound is a monodisperse polyethylene glycol (PEG) derivative, meaning it has a defined molecular weight and structure, which is crucial for reproducibility in GMP settings.[4][5] Its architecture consists of three key components: an azide (N₃) group, an eight-unit PEG spacer, and a pentafluorophenyl (PFP) ester.

The strategic combination of these moieties provides a versatile tool for multistep bioconjugation schemes. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any hydrophobic payloads it carries, a common challenge in biological applications.[4][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₃₄F₅N₃O₁₀ | [4] |

| Molecular Weight | 619.5 g/mol | [2][4][7] |

| CAS Number | 2182601-80-3 | [4] |

| Appearance | White or off-white powder/solid | [8] |

| Purity | Typically ≥98% | [4] |

| Solubility | Soluble in DMSO, DMF, DCM.[4][9] PEG component enhances water solubility.[4][8][10] | |

| Storage | -20°C in a desiccated environment. Moisture-sensitive.[1][4][11][12] |

PART 2: Core Functionalities & Reaction Mechanisms

The utility of this compound stems from its two distinct reactive termini, which can be addressed orthogonally.

The PFP Ester: A Superior Amine-Reactive Group

The pentafluorophenyl (PFP) ester is an active ester designed for the efficient coupling of carboxylic acids to primary and secondary amines, forming a highly stable amide bond.[12][13][14]

Causality Behind PFP Ester Superiority: The high reactivity of the PFP ester is driven by the potent electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the pentafluorophenolate an excellent leaving group, significantly better than the N-hydroxysuccinimide (NHS) group found in more traditional NHS esters.[13] Consequently, PFP esters exhibit two key advantages:

-

Higher Reaction Efficiency: They react more rapidly with amines than NHS esters.[11][15]

-

Greater Hydrolytic Stability: PFP esters are less susceptible to spontaneous hydrolysis in aqueous buffers, which is a common competing side reaction with NHS esters.[4][11][12][14] This wider reaction window allows for more consistent and reliable conjugation outcomes, especially with precious biomolecules.

The Azide Group: The Gateway to Click Chemistry

The azide group is a cornerstone of "click chemistry," a class of reactions prized for their high efficiency, specificity, and biocompatibility.[16] The azide is exceptionally stable under most biological conditions and does not react with endogenous functional groups, making it a truly bio-orthogonal handle.[6][7] This allows for a second, highly specific conjugation step after the initial amine reaction.

The primary reactions involving the azide group are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction rapidly and irreversibly joins the azide with a terminal alkyne to form a stable triazole linkage. It is known for its high yields and reliability.[1][6][16]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative, SPAAC uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide.[1][6] This is the method of choice for in vivo applications or when the potential cytotoxicity of copper is a concern.[6]

PART 3: Experimental Protocols & Workflows

The following protocols are designed as a robust starting point. As a Senior Application Scientist, I must stress that optimization is key; the ideal molar excess, reaction time, and temperature will vary depending on the specific protein and its concentration.[12][17]

Workflow for Two-Step Protein Conjugation

This workflow describes the initial PEGylation of a protein via its amine groups, followed by a "click" reaction to attach a second molecule of interest (e.g., a therapeutic payload, a fluorescent dye).

Protocol 1: Protein PEGylation with this compound

This protocol details the covalent attachment of the linker to primary amines (e.g., lysine residues) on a model protein like an IgG antibody.

A. Pre-Reaction Preparation (Self-Validating System)

-

Buffer Exchange: Ensure the protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0.[12][17][18] Buffers containing Tris or glycine must be avoided as they will compete for reaction with the PFP ester.[12][17][18] Use dialysis or a desalting column for buffer exchange.[12][18]

-

Protein Concentration: Adjust the protein concentration to 1-10 mg/mL. More dilute protein solutions may require a higher molar excess of the PEG reagent to achieve the desired degree of labeling.[19][20]

-

Reagent Preparation: this compound is moisture-sensitive.[12][18] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[11][12][18] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).[12][18] Do not prepare stock solutions for storage , as the PFP ester will hydrolyze over time.[11][12][18]

B. Conjugation Reaction

-

Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[19] The final concentration of organic solvent should ideally be below 10% to maintain protein stability.[19][21]

-

Incubate the reaction. Common conditions are 2 hours at room temperature or 4 hours on ice.[17][19] The optimal time may vary.

-

Quenching (Optional but Recommended): To stop the reaction and consume any remaining active PFP esters, add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.[19]

Protocol 2: Purification of the PEGylated Intermediate

Purification is critical to remove unreacted PEG linker and byproducts like pentafluorophenol, which could interfere with subsequent steps and downstream assays.

Method: Size-Exclusion Chromatography (SEC) SEC is an ideal choice as it separates molecules based on their hydrodynamic radius, effectively separating the large, PEGylated protein from the small molecule impurities.[22][23][24]

-

Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your protein.[23]

-

Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).[22][23]

-

Sample Loading: Load the quenched reaction mixture onto the column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[22]

-

Elution & Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated protein, being larger, will elute first.[23] Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[19]

-

Analysis: Pool the fractions containing the purified protein. Confirm purity using analytical SEC-HPLC and SDS-PAGE.[22]

PART 4: Characterization of the Final Conjugate

Characterizing the PEGylated product is essential to confirm successful conjugation and determine the degree of labeling.

Table 2: Techniques for Characterizing PEGylated Proteins

| Technique | Purpose | Key Insights | Source(s) |

| SDS-PAGE | Assess molecular weight shift | Provides a qualitative confirmation of PEGylation. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. | [22] |

| SEC-HPLC | Determine purity and aggregation | Quantifies the percentage of monomeric conjugate and detects the presence of aggregates or remaining unconjugated protein. | [22][25] |

| Mass Spectrometry (MS) | Confirm identity and degree of PEGylation | Techniques like MALDI-TOF or ESI-MS can determine the precise mass of the conjugate, allowing for the calculation of the average number of PEG linkers attached per protein. | [26][27][28] |

| Ion Exchange (IEX) Chromatography | Separate species by charge | Can resolve different PEGylated species if the modification alters the protein's overall charge. | [25][29] |

References

- Azide PEG, Azide linker for Click Chemistry Reactions. AxisPharm. [Link]

- What are the solubility characteristics of different PEG deriv

- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]

- From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health (NIH). [Link]

- Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by n

- Site-specific PEGylation of proteins: Insights into structural and functional changes. DOI. [Link]

- General Technical Information – Creative PEGWorks® Linear PEG Products.

- Azido-PEG7-Acid Of Azido PEG Is Widely Used In “Click” Chemistry. polyethyleneglycolpeg.com. [Link]

- Azido-PEG8-CH2CO2-PFP_2182601-80-3. x-y-biotech.com. [Link]

- Azido-PEG8-PFP ester | C25H36F5N3O10 | CID 77078327. PubChem. [Link]

- Polyethylene glycol behaves like weak organic solvent. PubMed. [Link]

- Bioconjugate Analysis & Purific

- Purification of Labeled Antibodies Using Size-Exclusion Chrom

- Introduction of Polyethylene Glycol (PEG). Labinsights. [Link]

- Pentafluorophenyl esters. Wikipedia. [Link]

- SEC in the Modern Downstream Purification Process.

- Solubility of PEG in various solvents, Bagley diagram (d solvent : Hansen).

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Royal Society of Chemistry. [Link]

- Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s.

- Azido-PEG Linkers | Bioconjugation Reagents (5). MySkinRecipes. [Link]

- PFP ester PEG. AxisPharm. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Azido-PEG8-CH2COO-PFP | TargetMol [targetmol.com]

- 3. Azido-PEG8-PFP ester | TargetMol [targetmol.com]

- 4. This compound, 2182601-80-3 | BroadPharm [broadpharm.com]

- 5. Azido-PEG8-CH2CO2-PFP_2182601-80-3_新研博美 [xinyanbm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. Azido-PEG8-PFP ester, 2055014-62-3 | BroadPharm [broadpharm.com]

- 10. labinsights.nl [labinsights.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 15. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]

- 16. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 17. broadpharm.com [broadpharm.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. biopharminternational.com [biopharminternational.com]

- 25. cellmosaic.com [cellmosaic.com]

- 26. walshmedicalmedia.com [walshmedicalmedia.com]

- 27. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 28. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Azido-PEG8-CH2CO2-PFP in DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility and handling of Azido-PEG8-CH2CO2-PFP, a heterobifunctional linker critical for advanced bioconjugation, drug delivery, and Proteolysis Targeting Chimera (PROTAC) development.[1][2] We delve into the physicochemical properties that govern its behavior in dimethyl sulfoxide (DMSO), offering researchers and drug development professionals a foundational understanding rooted in chemical principles. This guide presents field-proven protocols for dissolution, storage, and quality control, ensuring the reliable and reproducible application of this versatile reagent in demanding research settings.

Introduction: Deconstructing this compound

This compound is a sophisticated chemical tool designed with three key functional domains:

-

An Azido (N₃) group , which serves as a chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[2]

-

A discrete-length polyethylene glycol (PEG) spacer (PEG8), composed of eight ethylene oxide units. This hydrophilic chain enhances the aqueous solubility of the parent molecule and any subsequent conjugate.[3][4]

-

A pentafluorophenyl (PFP) ester , a highly reactive moiety for efficient and stable amide bond formation with primary and secondary amines, such as those found on the surface of proteins (e.g., lysine residues).[5]

The strategic combination of these components makes it an invaluable linker for covalently attaching molecules to proteins, peptides, or other amine-containing substrates.[1] Understanding its solubility is the first and most critical step to harnessing its full potential.

Diagram: Chemical Structure and Functional Components

Caption: Functional domains of the this compound linker.

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Theoretical Assessment

The solubility of this compound is a tale of two parts. The PEG8 chain is inherently hydrophilic and is known to be very soluble in water and polar organic solvents, including DMSO.[6][7] Conversely, the PFP ester is a large, hydrophobic group.[6] While the PEG chain significantly enhances overall solubility compared to a non-PEGylated equivalent, the PFP ester necessitates the use of an organic solvent for initial dissolution.

DMSO is the solvent of choice for several critical reasons:

-

High Solvating Power: As a polar aprotic solvent, DMSO is exceptionally effective at dissolving a wide range of compounds, including those with both polar and nonpolar characteristics.[8]

-

Aprotic Nature and Stability: DMSO lacks acidic protons, which is crucial for preserving the integrity of the PFP ester. Protic solvents (like water or methanol) can participate in nucleophilic attack on the ester, leading to hydrolysis and inactivation of the reagent. PFP esters are notably more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) counterparts, but this risk is minimized by using an anhydrous aprotic solvent.[9][10][11]

Based on the properties of its constituent parts and data from analogous compounds, this compound is expected to be freely soluble in DMSO .[6][12][13]

Quantitative Solubility Data

While specific batch-tested solubility limits are not always published, practical experience and supplier documentation for similar PFP esters suggest that stock solutions can be readily prepared in anhydrous DMSO at concentrations of 10-50 mM or higher. For most bioconjugation applications, a stock solution of 10-20 mM is sufficient and recommended.

| Property | Value / Recommendation | Source |

| Molecular Weight | 619.53 g/mol | [1] |

| Appearance | White to off-white powder or waxy solid | [6] |

| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [9][10][14] |

| Other Suitable Solvents | Anhydrous Dimethylformamide (DMF) | [9][10] |

| Recommended Stock Conc. | 10-20 mM in anhydrous DMSO | [15] |

| Storage (Solid) | -20°C with desiccant, protected from moisture | [6][13][14] |

| Storage (Solution) | Not recommended; prepare fresh before use | [9][10][16] |

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol describes the validated methodology for dissolving this compound in DMSO. The core principle is the exclusion of moisture to prevent hydrolysis of the PFP ester.[10][13][14]

Materials

-

This compound (stored at -20°C with desiccant)

-

Anhydrous DMSO (≥99.9% purity), sealed bottle

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Inert gas (Argon or Nitrogen), optional

Step-by-Step Methodology

-

Equilibration: Remove the vial of this compound from -20°C storage. Allow it to equilibrate to room temperature for at least 20 minutes before opening . This is a critical step to prevent atmospheric moisture from condensing on the cold powder.[10][14][16]

-

Weighing: In a low-humidity environment if possible, quickly weigh the desired amount of the reagent into a sterile, dry microcentrifuge tube.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare 100 µL of a 10 mM stock solution (MW = 619.53), weigh ~0.62 mg of the reagent and add 100 µL of anhydrous DMSO.

-

Mixing: Tightly cap the tube and vortex gently until the solid is completely dissolved.[17][18] A clear, colorless solution should be obtained.

-

Quality Control (Visual): Visually inspect the solution against a bright background to ensure there are no visible particulates. If dissolution is slow, sonicate the tube in a water bath for 2-5 minutes.[8][17]

-

Immediate Use: Crucially, PFP ester solutions should be prepared fresh and used immediately. [9][11] Storing the reagent in solution is not recommended as its reactivity will diminish over time due to hydrolysis from trace moisture.[10]

Diagram: Dissolution and Use Workflow

Caption: Validated workflow for reagent dissolution and immediate use.

Field Insights & Troubleshooting

-

Problem: Reagent Won't Dissolve.

-

Causality: This is highly unlikely if using high-purity anhydrous DMSO. The cause may be insufficient solvent volume or low-quality, wet DMSO.

-

Solution: Confirm calculations. Use a fresh, sealed bottle of anhydrous DMSO. Gentle warming in a 37°C water bath can be attempted, but with caution, as heat can accelerate degradation.[8]

-

-

Problem: Low Conjugation Efficiency.

-

Causality: The most common cause is hydrolysis of the PFP ester. This can happen if the reagent was not equilibrated to room temperature before opening, if non-anhydrous DMSO was used, or if the stock solution was stored before use.[11]

-

Solution: Adhere strictly to the protocol of using freshly prepared solutions from properly handled reagents. Ensure the aqueous reaction buffer does not contain primary amines (e.g., Tris, glycine) which will compete with the target molecule for the PFP ester.[9][10][16]

-

-

Problem: Precipitation Upon Addition to Aqueous Buffer.

-

Causality: While the PEG8 linker aids solubility, adding a highly concentrated DMSO stock into an aqueous buffer can cause the compound to temporarily crash out of solution before it can fully dissolve in the aqueous phase.[8]

-

Solution: Add the DMSO stock to the aqueous reaction buffer dropwise while vortexing or stirring. Ensure the final concentration of DMSO in the reaction mixture is kept low, typically below 10%, to maintain protein stability and solubility.[13][19]

-

Conclusion

The solubility of this compound in DMSO is excellent, making it a reliable and user-friendly reagent for bioconjugation. The key to success lies not in achieving dissolution, but in preserving the reactivity of the moisture-sensitive PFP ester. By employing anhydrous DMSO, preventing moisture contamination through proper handling, and adhering to the principle of preparing solutions immediately before use, researchers can ensure the maximum efficiency and reproducibility of their conjugation protocols. This disciplined approach transforms a powerful chemical tool into a dependable asset for advancing drug discovery and scientific research.

References

- Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives? [Online].

- Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products. [Online].

- Al-Azzam, W., et al. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Online].

- BroadPharm. This compound, 2182601-80-3. [Online].

- TargetMol. Azido-PEG8-CH2COO-PFP. [Online].

- Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG). [Online].

- BroadPharm. Instructions for Bis-PFP-(PEG)n crosslinkers. [Online].

- Hirano, A., et al. (2012, February). Polyethylene glycol behaves like weak organic solvent. Biopolymers. [Online].

- Xin Yan Bo Mei. Azido-PEG8-CH2CO2-PFP_2182601-80-3. [Online].

- MedchemExpress.com. Azido-PEG8-CH2COO-PFP | PROTAC Linkers. [Online].

- BroadPharm. Instructions for the use of the Mal-(PEG)n-PFP Ester. [Online].

- Xi'an Confluore Biological Technology Co., Ltd. PEG PFP Ester Protocol. [Online].

- PubChem. Azido-PEG8-PFP ester. [Online].

- BroadPharm. General Method for PEG PFP Ester Conjugation. [Online].

- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Online].

- Stanford Environmental Health & Safety. Information on Azide Compounds. [Online].

- Benchchem. An In-depth Technical Guide to the Mechanism of Action of Acid-PEG3-PFP Ester. [Online].

- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Online].

- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays. [Online].

- BroadPharm. (2022, January 18). PEG PFP Ester Reagents. [Online].

- Sigma-Aldrich. Organic Azides and Azide Sources. [Online].

- Benchchem. Technical Support Center: Azide Stability in Different Solvent Systems. [Online].

- Stanford Environmental Health & Safety. Information on Azide Compounds. [Online].

- Wikipedia. Pentafluorophenyl esters. [Online].

- MCE. Compound Handling Instructions. [Online].

- Benchchem. Application Notes and Protocols for Dissolving Dulcerozine in DMSO. [Online].

- LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. [Online].

- ACS Publications. (2026, January 9). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega. [Online].

- Benchchem. Technical Support Center: Stability of Pentafluorophenyl Esters in Solution. [Online].

Sources

- 1. Azido-PEG8-CH2COO-PFP | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 2182601-80-3 | BroadPharm [broadpharm.com]

- 4. Azido-PEG8-CH2CO2-PFP_2182601-80-3_新研博美 [xinyanbm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. creativepegworks.com [creativepegworks.com]

- 7. labinsights.nl [labinsights.nl]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. broadpharm.com [broadpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. confluore.com [confluore.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lifetein.com [lifetein.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Azido-PEG8-CH2CO2-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

Abstract

Azido-PEG8-CH2CO2-PFP is a sophisticated, monodisperse heterobifunctional crosslinker engineered for precision in bioconjugation, drug delivery, and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its molecular architecture, the mechanisms of its orthogonal reactive groups—the azide and the pentafluorophenyl (PFP) ester—and the strategic advantages conferred by its eight-unit polyethylene glycol (PEG) spacer. We will explore its core applications, providing field-proven protocols and the scientific rationale behind key experimental choices, empowering researchers to leverage this powerful tool for transformative results in drug development and chemical biology.

Introduction: The Imperative for Precision in Molecular Linkage

In the realm of advanced therapeutics and diagnostics, the ability to covalently link distinct molecular entities with high specificity and efficiency is paramount. Heterobifunctional linkers are the cornerstone of this capability, offering two different reactive functionalities on a single scaffold. This design permits sequential, controlled reactions, preventing the undesirable self-polymerization common with homobifunctional linkers.

This compound stands out in this class due to its unique combination of an azide group, a workhorse of bioorthogonal "Click Chemistry," and a highly reactive and hydrolytically stable PFP ester for efficient amine conjugation.[1] The hydrophilic PEG8 spacer further enhances its utility by improving the solubility and pharmacokinetic profiles of the resulting conjugates.[1] This guide will deconstruct the molecule to its core components to provide a comprehensive understanding of its function and application.

Core Molecular Attributes

A precise understanding of a reagent's physicochemical properties is the foundation of reproducible science. The key attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 619.5 g/mol (or 619.53 g/mol ) | [1][2][3][4] |

| Chemical Formula | C₂₄H₃₄F₅N₃O₁₀ | [1][3] |

| CAS Number | 2182601-80-3 | [1][2] |

| Purity | Typically ≥95% | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in common organic solvents (DMSO, DMF, DCM) | [1] |

| Storage Conditions | Store at -20°C for long-term stability | [1][3] |

The Functional Ends: Mechanisms of Orthogonal Reactivity

The power of this compound lies in its two distinct reactive termini, which can be addressed independently.

Caption: Orthogonal reactivity of this compound.

The PFP Ester: A Superior Moiety for Amine Acylation

The pentafluorophenyl ester is an activated ester designed to react efficiently with primary and secondary amines, forming a highly stable amide bond.

Causality of Choice: Why PFP over the more common N-hydroxysuccinimide (NHS) esters? The electron-withdrawing nature of the five fluorine atoms makes the PFP group an excellent leaving group, accelerating the rate of aminolysis. Crucially, PFP esters exhibit significantly greater stability against spontaneous hydrolysis in aqueous media compared to NHS esters.[1] This is a critical advantage in bioconjugation reactions, which often require aqueous buffers and extended reaction times, as it minimizes the deactivation of the linker before it can react with the target amine.

Caption: Reaction scheme for PFP ester aminolysis.

The Azido Group: A Gateway to Bioorthogonal Click Chemistry

The azide (N₃) group is chemically inert to most biological functional groups, making it truly bioorthogonal. It undergoes highly specific and efficient ligation with an alkyne partner.

Expertise in Action: The choice of "click" reaction depends on the experimental context.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely fast and high-yielding but requires a copper(I) catalyst, which can be cytotoxic. It is the gold standard for in vitro conjugations where cellular toxicity is not a concern.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant uses a strained cyclooctyne, such as DBCO or BCN, which reacts with the azide without any catalyst.[2] The release of ring strain drives the reaction forward. SPAAC is the method of choice for conjugations in living systems or with sensitive biomolecules where copper toxicity is unacceptable.[2]

Caption: General scheme for azide-alkyne click chemistry.

The PEG8 Spacer: More Than Just a Connector

The monodisperse, eight-unit polyethylene glycol chain is not merely a passive spacer; it is an active contributor to the success of the final conjugate.

-

Enhanced Hydrophilicity: PEG is inherently water-soluble. Incorporating a PEG8 spacer dramatically increases the aqueous solubility of the linker and, more importantly, can prevent the aggregation of hydrophobic drug payloads or peptides after conjugation.[1]

-

Improved Pharmacokinetics (PK): In drug development, PEGylation is a clinically validated strategy to increase the hydrodynamic radius of a molecule. This can reduce renal clearance, prolonging circulation half-life and improving the drug's therapeutic window.

-

Biocompatibility and Non-Immunogenicity: PEG is well-established as a non-toxic and low-immunogenicity polymer, making it ideal for in vivo applications.

Application Focus: PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is an ideal linker for PROTAC synthesis due to its defined length, solubility-enhancing properties, and orthogonal handles.

Caption: Sequential workflow for PROTAC synthesis.

Protocol: Two-Step Synthesis of a Generic PROTAC

This protocol describes the conjugation of an amine-bearing E3 ligase ligand (e.g., a derivative of Thalidomide or VHL) followed by the click reaction to an alkyne-modified target protein binder.

Trustworthiness through Validation: Each step includes a validation checkpoint using analytical techniques like LC-MS to ensure the reaction has proceeded as expected before committing materials to the next step.

Materials:

-

This compound

-

Amine-functionalized E3 Ligase Ligand

-

Alkyne-functionalized Target Protein Ligand

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., DIPEA or Triethylamine)

-

For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

-